2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide
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Overview
Description
2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide is a complex organic compound with the molecular formula C12H13BrF5NO3S. This compound is characterized by the presence of bromine, pentafluoroethoxy, tert-butyl, and benzenesulfonamide groups, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide involves multiple steps, typically starting with the preparation of the core benzenesulfonamide structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The ether and sulfonamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The bromine and pentafluoroethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-pentafluoroethoxy-N-tert-butyl-benzesulfonamide include other sulfonamides and halogenated aromatic compounds. For example:
2-Bromo-6-pentafluoroethoxy-benzenesulfonamide: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
6-Pentafluoroethoxy-N-tert-butyl-benzenesulfonamide: Lacks the bromine atom, leading to different chemical behavior.
2-Bromo-N-tert-butyl-benzenesulfonamide: Lacks the pentafluoroethoxy group, which may influence its solubility and interaction with other molecules.
The presence of both bromine and pentafluoroethoxy groups in this compound makes it unique, providing a combination of reactivity and stability that is not found in similar compounds.
Properties
IUPAC Name |
2-bromo-N-tert-butyl-6-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF5NO3S/c1-10(2,3)19-23(20,21)9-7(13)5-4-6-8(9)22-12(17,18)11(14,15)16/h4-6,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEURORZDEZVZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC=C1Br)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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